N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide
Description
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes an indene moiety, a thiazole ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-9-15(21-10(2)16-9)22(18,19)17-13-8-7-12-11(13)5-4-6-14(12)20-3/h4-6,13,17H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJOTSSEBRKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)NC2CCC3=C2C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or ketones from the methoxy group.
Reduction: Conversion of the sulfonamide to an amine.
Substitution: Introduction of halogen or other substituents on the thiazole ring.
Scientific Research Applications
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide exerts its effects depends on its interaction with molecular targets. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-1-methylpyrazole-4-sulfonamide
- 1-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Uniqueness
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indene moiety provides a rigid structure, while the thiazole and sulfonamide groups offer sites for potential interactions with biological targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
